An In-depth Technical Guide to Boc-D-Homoser-Obzl: Properties, Synthesis, and Applications
An In-depth Technical Guide to Boc-D-Homoser-Obzl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-Butoxycarbonyl-O-benzyl-D-homoserine, commonly referred to as Boc-D-Homoser(OBzl)-OH. This protected amino acid is a valuable building block in synthetic peptide chemistry, particularly in the realm of drug discovery and development.
Core Chemical Properties and Structure
Boc-O-benzyl-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine. It features two key protecting groups: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a benzyl (Bzl) group on the side-chain hydroxyl group. These protective groups are crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the benzyl group is more stable and is typically removed at the final cleavage step with strong acids like hydrofluoric acid (HF).
The structure of Boc-O-benzyl-D-homoserine is as follows:
Caption: Chemical structure of Boc-O-benzyl-D-homoserine.
Quantitative Data
A summary of the key physicochemical properties of Boc-O-benzyl-D-homoserine (CAS: 150009-60-2) is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][2] |
| Molecular Weight | 309.36 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 45-57 °C | [1][2] |
| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=2 in 80% EtOH) | [1][2] |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Storage Conditions | 0-8 °C | [1][2] |
Experimental Protocols
Synthesis of Boc-O-benzyl-D-homoserine
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Boc Protection of the Amino Group: D-homoserine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) in a mixed solvent system (e.g., 1,4-dioxane and water). The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature. Acidification of the reaction mixture followed by extraction yields N-Boc-D-homoserine.
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Benzylation of the Side-Chain Hydroxyl Group: The resulting N-Boc-D-homoserine is then reacted with benzyl bromide in the presence of a base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere. Workup involves quenching the reaction, extraction, and purification by chromatography to yield the final product, Boc-O-benzyl-D-homoserine.
Caption: General synthesis workflow for Boc-O-benzyl-D-homoserine.
Incorporation into Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
Boc-O-benzyl-D-homoserine is a key reagent in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[3] The general cycle for incorporating this amino acid into a growing peptide chain on a solid support (e.g., Merrifield resin) is as follows:
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Resin Preparation: The solid support with the N-terminally protected peptide chain is swelled in a suitable solvent like dichloromethane (DCM).
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Boc Deprotection: The N-terminal Boc group of the peptide-resin is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%). This exposes a free amino group on the peptide chain.
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Neutralization: The resin is washed with DCM and then treated with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM to neutralize the trifluoroacetate salt of the amino group.
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Coupling: The Boc-O-benzyl-D-homoserine is pre-activated with a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU/HOBt) and then added to the neutralized peptide-resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative test such as the Kaiser test.
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Washing: The resin is thoroughly washed with DCM and other solvents to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.
Caption: Boc-SPPS cycle for incorporation of Boc-D-Homoser(OBzl)-OH.
Biological Significance and Applications
Homoserine itself is a key intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine.[4] While Boc-O-benzyl-D-homoserine is primarily a synthetic building block, its incorporation into peptides can have significant implications for their biological activity and properties.
The use of D-amino acids, such as D-homoserine, can enhance the metabolic stability of peptides by making them resistant to degradation by proteases. This is a crucial aspect in the development of peptide-based therapeutics. Furthermore, the modification of the side chain with a benzyl group can influence the peptide's conformation and its interaction with biological targets.
Peptides containing homoserine and its derivatives have been utilized in various research areas:
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Drug Development: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to create novel drug candidates with improved efficacy and reduced side effects.[1][2]
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Enzyme Inhibition Studies: It serves as a tool in probing enzyme mechanisms, particularly within metabolic pathways, which can inform the design of new therapeutic strategies.[1]
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Material Science: Due to its biocompatibility, it finds applications in the development of advanced materials like hydrogels for drug delivery and tissue engineering.[1]
While specific signaling pathways directly targeted by peptides containing O-benzyl-D-homoserine are not extensively detailed in the reviewed literature, the general applications point towards their use in creating peptides with tailored biological functions for therapeutic intervention. The structural modifications offered by this amino acid analogue provide a means to fine-tune the pharmacological properties of bioactive peptides.
